molecular formula C20H28N2O8 B558529 Boc-D-glu(otbu)-onp CAS No. 200397-60-0

Boc-D-glu(otbu)-onp

Cat. No. B558529
CAS RN: 200397-60-0
M. Wt: 424.4 g/mol
InChI Key: XGSZKZYRDFXIHX-OAHLLOKOSA-N
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Description

“Boc-D-glu(otbu)-onp” is a compound with the molecular formula C14H25NO6 . It is also known by other names such as “®-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” and "Boc-D-Glutamic acid alpha-T-butyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 . The molecular weight of the compound is 303.35 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 303.351 and a density of 1.1±0.1 g/cm3 . Its boiling point is 449.8±40.0 °C at 760 mmHg . The compound appears as a powder that is white to pale brown in color .

Scientific Research Applications

  • Opioid Receptor Research : BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) has been identified as a potent, highly delta-opioid receptor-selective competitive antagonist. This compound demonstrates significant delta- versus mu- and kappa-selectivity, indicating its potential in opioid receptor research (Rónai et al., 1995).

  • Self-Assembly and Nanoarchitecture : A study on Fmoc-Glu(OtBu)-OH, a similar compound, revealed its ability to self-assemble into various structures like spheres and broomsticks under different conditions. This characteristic is valuable in material chemistry and biomedical applications (Gour et al., 2021).

  • Peptidomimetics and Enkephalins : BOC-Glu(OtBu)-Tyr-Leu-OBzl, another related compound, was synthesized and tested as a part of a study on bisubstrate inhibitors of epidermal growth factor receptor protein tyrosine kinase. This study contributes to our understanding of peptidomimetics and their interactions with receptors (Rosse et al., 1997).

  • Proteasome Inhibition : Compounds like Cbz-Glu(OtBu)-Phe-Leucinal and Boc-Ser(OBzl)-Leu-Leucinal, which are structurally related to Boc-D-glu(otbu)-onp, have been found to be potent inhibitors of the 20S proteasome. Such studies are crucial for understanding cellular protein degradation mechanisms (Ma et al., 2011).

  • Anti-Inflammatory and Antioxidant Activity : A tetrapeptide derivative, PEP1261 {Boc-Lys-(Boc)-Arg-Asp-Ser-(tBu)-OtBu}, was tested for anti-inflammatory action and showed significant activity in reducing arthritis symptoms and oxidative stress in rats (Kumar et al., 2004).

  • Potential as Pharmacological Tools : Z-Ile-Glu(OtBu)-Ala-leucinal, a related compound, has been identified as an inhibitor of both acidic and neutral chymotrypsin-like activities of the multicatalytic proteinase complex, making it a valuable tool for physiological studies (Figueiredo-Pereira et al., 1995).

  • Peptide Library Screening : In a study involving a peptide library, the tweezer receptor showed selectivity for Glu(OtBu) at the amino terminus of tripeptides, highlighting the importance of such compounds in molecular recognition studies (Davies et al., 1998).

Safety and Hazards

“Boc-D-glu(otbu)-onp” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

Boc-D-Glu(OtBu)-ONp is primarily used in the field of peptide synthesis . It is an N-terminal protected amino acid derivative, specifically a derivative of glutamic acid . The primary targets of this compound are unique peptides that contain glutamate tert-butyl ester residues .

Mode of Action

The compound interacts with its targets during solid-phase peptide synthesis (SPPS), a process used to create peptides . In SPPS, the compound is added to a growing peptide chain in a stepwise manner. The Boc group (tert-butyloxycarbonyl) in this compound serves as a temporary protector for the amino group during peptide bond formation .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is incorporated into the peptide chain during SPPS, contributing to the formation of unique peptides containing glutamate tert-butyl ester residues . The exact downstream effects depend on the specific peptides being synthesized and their subsequent biological roles.

Result of Action

The result of this compound’s action is the successful synthesis of unique peptides containing glutamate tert-butyl ester residues . These peptides can then be used in various research and therapeutic applications, depending on their specific structures and functions.

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For instance, the compound is usually stored at temperatures below +30°C .

Biochemical Analysis

Biochemical Properties

Boc-D-glu(otbu)-onp plays a significant role in biochemical reactions, particularly in the synthesis of unique peptides . It interacts with various enzymes and proteins during peptide synthesis. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed when the carboxyl group of one amino acid reacts with the amino group of another .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . By contributing to the formation of specific peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation during peptide synthesis . This process can lead to changes in gene expression and can influence the activity of various biomolecules, including enzymes and proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can vary depending on its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the specific peptides that it helps to synthesize .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its use can influence metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound would be primarily in the cytoplasm, where peptide synthesis occurs . Any effects on its activity or function would be related to its role in the formation of specific peptides .

properties

IUPAC Name

5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSZKZYRDFXIHX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428603
Record name 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200397-60-0
Record name 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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